1-Bromo-2-[(n-pentyloxy)methyl]benzene
Overview
Description
1-Bromo-2-[(n-pentyloxy)methyl]benzene is an organic compound with the molecular formula C12H17BrO It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a pentyloxy group is linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[(n-pentyloxy)methyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-[(n-pentyloxy)methyl]benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[(n-pentyloxy)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include 2-[(n-pentyloxy)methyl]phenol, 2-[(n-pentyloxy)methyl]aniline, etc.
Oxidation: Products include 2-[(n-pentyloxy)methyl]benzaldehyde, 2-[(n-pentyloxy)methyl]benzoic acid.
Reduction: The major product is 2-[(n-pentyloxy)methyl]benzene.
Scientific Research Applications
1-Bromo-2-[(n-pentyloxy)methyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a building block for bioactive molecules.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(n-pentyloxy)methyl]benzene in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The pentyloxy group can participate in various transformations, contributing to the compound’s versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the pentyloxy group, making it less versatile in certain synthetic applications.
1-Bromo-2-ethoxybenzene: Contains an ethoxy group instead of a pentyloxy group, leading to different reactivity and applications.
1-Bromo-2-(methoxymethyl)benzene: The methoxy group provides different electronic and steric effects compared to the pentyloxy group.
Uniqueness: 1-Bromo-2-[(n-pentyloxy)methyl]benzene is unique due to the presence of the pentyloxy group, which imparts specific physical and chemical properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with tailored properties.
Properties
IUPAC Name |
1-bromo-2-(pentoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8H,2-3,6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWANQRTZJQLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290742 | |
Record name | 1-Bromo-2-[(pentyloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-37-5 | |
Record name | 1-Bromo-2-[(pentyloxy)methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80171-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-[(pentyloxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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